molecular formula C21H18Cl2N2O3S B2399455 ethyl 2-(4-chlorobenzamido)-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate CAS No. 893789-62-3

ethyl 2-(4-chlorobenzamido)-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate

Cat. No.: B2399455
CAS No.: 893789-62-3
M. Wt: 449.35
InChI Key: DVRIMPNGXQHWDD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazine core substituted with a 4-chlorophenyl group at position 6, a methyl group at position 4, and a 4-chlorobenzamido moiety at position 2.

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-3-28-20(27)17-12(2)24-21(25-19(26)14-6-10-16(23)11-7-14)29-18(17)13-4-8-15(22)9-5-13/h4-11,18H,3H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRIMPNGXQHWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(SC1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-chlorobenzamido)-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex thiazine structure characterized by the presence of a chlorobenzamido group and a chlorophenyl moiety. Its molecular formula is C16H15Cl2N2O2SC_{16}H_{15}Cl_2N_2O_2S, and it exhibits specific physical properties that can influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazine derivatives. The process can include the formation of intermediates such as ethyl 2-(4-chlorobenzoylamino) derivatives, which are then further modified to obtain the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazine derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialPotential activity against bacterial strainsNot yet reported
Enzyme InhibitionPossible inhibition of key metabolic enzymesNot yet reported

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and survival. For example, derivatives of thiazine have been reported to modulate signaling pathways related to apoptosis and cellular stress responses.

Case Studies

A notable case study involved the evaluation of similar thiazine compounds in vitro against various cancer cell lines. These studies demonstrated that modifications in the chlorobenzamido and chlorophenyl groups significantly influenced the compounds' cytotoxicity and selectivity towards cancer cells.

Case Study: In Vitro Evaluation

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results: Compounds showed IC50 values ranging from 10 to 30 µM, indicating moderate potency.

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies: To evaluate efficacy and safety profiles in animal models.
  • Mechanistic Studies: To elucidate the specific pathways affected by this compound.
  • Structural Modifications: To optimize potency and selectivity for therapeutic targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual 4-chlorophenyl groups and the 4-chlorobenzamido substituent. Below is a comparative analysis with key analogues:

Compound Key Structural Features Potential Applications Reference
Ethyl 2-amino-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate Amino group at position 2; phenyl at position 6 Intermediate for bioactive molecule synthesis
3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole-thiadiazine hybrid; methoxy-phenyl and chloro-phenyl substituents Antimicrobial or kinase inhibition
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione core; chlorobenzylidene and chlorophenyl groups; hydrogen-bonded networks Crystal engineering, supramolecular chemistry

Key Observations :

  • Substituent Influence: The presence of electron-withdrawing chloro groups in the target compound likely enhances its stability and lipophilicity compared to the amino-substituted analogue in . This could improve membrane permeability in biological systems.
  • Heterocyclic Core Differences : Thiadiazine (e.g., ) and triazole (e.g., ) derivatives exhibit distinct electronic and steric profiles compared to the 1,3-thiazine core. Thiadiazines often show enhanced π-stacking interactions, while triazoles are more rigid, affecting binding affinity in medicinal chemistry contexts.

Research Findings and Implications

  • Crystal Engineering : The hydrogen-bonded hexameric assembly in highlights the importance of substituents in directing supramolecular architectures, a feature exploitable in the design of the target compound’s solid-state properties.

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